Cas no 1379237-95-2 (3-(Azetidin-3-yl)propan-1-ol hydrochloride)

3-(Azetidin-3-yl)propan-1-ol hydrochloride structure
1379237-95-2 structure
Product Name:3-(Azetidin-3-yl)propan-1-ol hydrochloride
CAS No:1379237-95-2
MF:C6H14ClNO
MW:151.634460926056
MDL:MFCD18206286
CID:4697841
PubChem ID:57368685
Update Time:2025-10-29

3-(Azetidin-3-yl)propan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(azetidin-3-yl)propan-1-ol hydrochloride
    • 3-(azetidin-3-yl)propan-1-ol;hydrochloride
    • CS-0309712
    • AKOS015924507
    • D96736
    • 3-(Azetidin-3-yl)propan-1-olhydrochloride
    • DB-240657
    • 1379237-95-2
    • 3-(Azetidin-3-yl)propan-1-ol HCl
    • 3-(Azetidin-3-yl)propan-1-ol hydrochloride
    • MDL: MFCD18206286
    • Inchi: 1S/C6H13NO.ClH/c8-3-1-2-6-4-7-5-6;/h6-8H,1-5H2;1H
    • InChI Key: FLWDBXDWJDEXRB-UHFFFAOYSA-N
    • SMILES: Cl.OCCCC1CNC1

Computed Properties

  • Exact Mass: 151.0763918 g/mol
  • Monoisotopic Mass: 151.0763918 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 61.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299
  • Molecular Weight: 151.63

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Additional information on 3-(Azetidin-3-yl)propan-1-ol hydrochloride

3-(Azetidin-3-yl)propan-1-ol Hydrochloride (CAS 1379237-95-2): A Versatile Building Block in Modern Pharmaceutical Chemistry

In the rapidly evolving field of pharmaceutical chemistry, 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS 1379237-95-2) has emerged as a crucial chemical intermediate with significant potential in drug discovery and development. This azetidine-containing compound represents a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents with improved pharmacological profiles.

The structural uniqueness of 3-(Azetidin-3-yl)propan-1-ol HCl lies in its combination of a strained azetidine ring and a flexible propyl alcohol side chain, making it particularly interesting for structure-activity relationship studies. Recent trends in pharmaceutical research show increasing interest in saturated nitrogen heterocycles, with the azetidine ring system gaining attention as a bioisostere for more common heterocycles like pyrrolidine and piperidine.

From a synthetic chemistry perspective, 3-(Azetidin-3-yl)propan-1-ol hydrochloride serves as a versatile building block for the preparation of various biologically active molecules. Its applications span multiple therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and metabolic conditions. The hydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for pharmaceutical formulations.

Recent advances in small molecule drug discovery have highlighted the importance of 3D molecular complexity in achieving target selectivity. The constrained geometry of the azetidine ring in 3-(Azetidin-3-yl)propan-1-ol HCl provides this valuable three-dimensionality, which is often lacking in flat aromatic systems that dominate many compound libraries.

The synthesis of 3-(Azetidin-3-yl)propan-1-ol hydrochloride typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Process chemists have developed efficient routes to this pharmaceutical intermediate that minimize waste generation and energy consumption.

In drug design applications, the azetidine-3-propanol scaffold offers multiple sites for structural modification. The secondary amine functionality allows for amide bond formation or reductive amination, while the primary alcohol can be converted to various esters, ethers, or other derivatives. This flexibility makes 3-(Azetidin-3-yl)propan-1-ol HCl particularly valuable in combinatorial chemistry and parallel synthesis approaches.

Quality control of 3-(Azetidin-3-yl)propan-1-ol hydrochloride requires rigorous analytical characterization. Standard techniques include HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. The pharmaceutical industry maintains strict specifications for such high-value intermediates, typically requiring ≥98% chemical purity for most applications.

From a commercial perspective, the demand for specialty chemical intermediates like 3-(Azetidin-3-yl)propan-1-ol HCl continues to grow. The compound is available from several reputable suppliers specializing in pharmaceutical building blocks, with current market prices reflecting its synthetic complexity and pharmaceutical relevance. Global market analysts predict steady growth in the azetidine derivatives segment, driven by ongoing drug discovery efforts.

Storage and handling of 3-(Azetidin-3-yl)propan-1-ol hydrochloride require standard laboratory precautions. The material is typically supplied as a white to off-white crystalline powder and should be stored in a cool, dry environment, protected from light and moisture. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with this compound.

Recent patent literature reveals numerous applications of 3-(Azetidin-3-yl)propan-1-ol hydrochloride derivatives in drug development. Several clinical candidates and investigational new drugs incorporating this structural motif are currently in various stages of preclinical and clinical evaluation. The compound's versatility continues to attract attention from both academic researchers and industrial medicinal chemists.

In conclusion, 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS 1379237-95-2) represents an important chemical tool in modern drug discovery. Its unique structural features, synthetic versatility, and growing pharmaceutical relevance make it a valuable asset in the medicinal chemist's toolkit. As research into saturated nitrogen heterocycles advances, the importance of this azetidine derivative is likely to increase further, potentially leading to new therapeutic breakthroughs in the coming years.

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